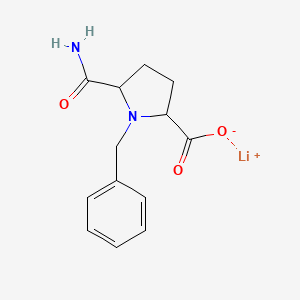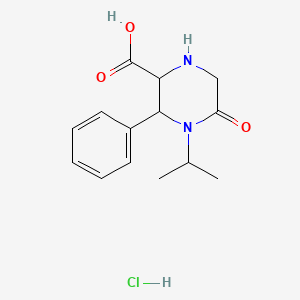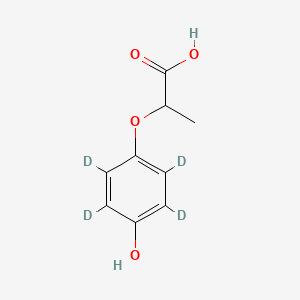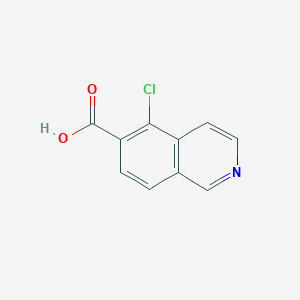
5-Chloroisoquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of isoquinoline, featuring a chlorine atom at the 5th position and a carboxylic acid group at the 6th position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoquinoline-6-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the following steps:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Carboxylation: The chlorinated isoquinoline is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated synthesizers to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloroisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Isoquinoline derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
5-Chloroisoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloroisoquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-6-methylisoquinoline-5-carboxylic acid
- 8-Chloroisoquinoline-5-carboxylic acid
Comparison
Compared to its similar compounds, 5-Chloroisoquinoline-6-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups on the isoquinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H6ClNO2 |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
5-chloroisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-3-4-12-5-6(7)1-2-8(9)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
ONIJVKUEBANUNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
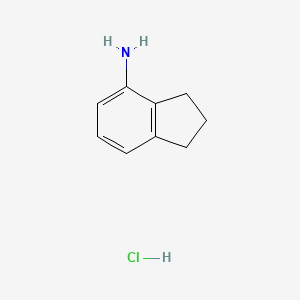
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)
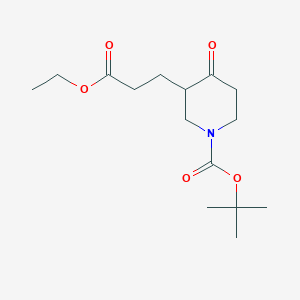
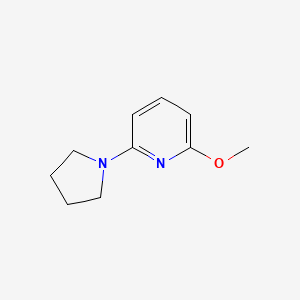

![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
